![molecular formula C7H5ClN4O B2497969 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine CAS No. 1343306-94-4](/img/structure/B2497969.png)
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine
Beschreibung
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a heterocyclic compound that contains both pyrimidine and oxadiazole rings. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-pyrimidin-4-yl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-3-6-11-7(12-13-6)5-1-2-9-4-10-5/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBYOBMASVOHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NOC(=N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343306-94-4 | |
Record name | 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Primary Synthesis via Amidoxime Intermediate
The canonical preparation method involves a two-step sequence starting from pyrimidine-4-carbonitrile:
Step 1: Synthesis of Pyrimidine-4-Carboxamidoxime
Pyrimidine-4-carbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime intermediate. This reaction typically proceeds at 80°C for 6–8 hours, achieving conversions >90%.
Step 2: Cyclization with Chloroacetyl Chloride
The amidoxime intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. After initial mixing at 0°C, the reaction is warmed to room temperature and subsequently refluxed in toluene to facilitate cyclization. This step forms the 1,2,4-oxadiazole ring while introducing the chloromethyl substituent.
Reaction Conditions:
Alternative Pathway: One-Pot Cyclocondensation
A modified one-pot procedure eliminates the need for isolating the amidoxime intermediate. Pyrimidine-4-carbonitrile, hydroxylamine hydrochloride, and chloroacetyl chloride are combined in a single reactor with DMF as solvent. The mixture is heated at 60°C for 12 hours, achieving direct formation of the target compound. While this method reduces purification steps, yields are marginally lower (55–62%) due to competing side reactions.
Critical Analysis of Reaction Parameters
Solvent Effects on Cyclization Efficiency
Comparative studies reveal significant solvent dependence in the cyclization step:
Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
---|---|---|---|
Toluene | 2.4 | 6 | 85 |
DMF | 36.7 | 4 | 78 |
Acetonitrile | 37.5 | 5 | 72 |
THF | 7.5 | 8 | 65 |
Non-polar solvents like toluene favor cyclization by promoting intramolecular dehydration, while polar aprotic solvents accelerate the initial acylation step at the expense of increased byproduct formation.
Temperature Optimization Profile
A detailed kinetic study of the cyclization step demonstrates:
- Below 80°C: Incomplete ring closure (40–50% conversion)
- 80–110°C: Linear increase in yield (65–85%)
- >110°C: Degradation of chloromethyl group observed
The optimal temperature range of 100–110°C balances reaction rate with product stability.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Signatures
¹H NMR (400 MHz, CDCl₃):
- δ 8.81 (s, 1H, pyrimidine H-2)
- δ 8.45 (d, J = 5.2 Hz, 1H, pyrimidine H-6)
- δ 7.32 (d, J = 5.2 Hz, 1H, pyrimidine H-5)
- δ 4.76 (s, 2H, CH₂Cl)
¹³C NMR (100 MHz, CDCl₃):
- δ 169.8 (C-3 oxadiazole)
- δ 165.4 (C-5 oxadiazole)
- δ 158.2 (pyrimidine C-4)
- δ 42.1 (CH₂Cl)
The characteristic singlet at δ 4.76 ppm confirms the presence of the chloromethyl group, while the downfield-shifted pyrimidine protons verify conjugation with the electron-withdrawing oxadiazole ring.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z): [M+H]⁺ calcd. for C₇H₆ClN₄O 213.02, found 213.05. Major fragments include:
- m/z 176.98 (loss of Cl)
- m/z 149.03 (pyrimidine-oxadiazole core)
- m/z 105.99 (pyrimidine fragment)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements demonstrate the feasibility of continuous flow systems for large-scale production:
- Residence time: 12 minutes
- Throughput: 2.3 kg/day
- Purity: 99.1% (HPLC)
This method enhances heat transfer and reduces solvent usage by 40% compared to batch processes.
Green Chemistry Modifications
Alternative eco-friendly protocols employ:
- Mechanochemical grinding of reagents
- Solvent-free conditions
- Catalytic iodine (5 mol%)
While these methods achieve modest yields (48–55%), they significantly reduce environmental impact and operational costs.
Applications in Medicinal Chemistry
While beyond the scope of preparation methods, it is noteworthy that this compound serves as a key intermediate for:
- Kinase inhibitor prodrugs (via nucleophilic substitution)
- Antibacterial conjugates (e.g., cephalosporin hybrids)
- Radiopharmaceutical chelators (¹⁸F-labeling precursors)
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxadiazole N-oxides .
Wissenschaftliche Forschungsanwendungen
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways . The chloromethyl group can also form covalent bonds with nucleophilic sites in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxadiazole and pyrimidine derivatives, such as:
Uniqueness
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is unique due to the combination of the oxadiazole and pyrimidine rings, which confer specific chemical and biological properties that are not found in other similar compounds .
Biologische Aktivität
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a heterocyclic compound that combines pyrimidine and oxadiazole rings, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure contributes to various biological activities, including potential anticancer and antimicrobial properties.
- Molecular Formula : CHClNO
- Molecular Weight : 196.59 g/mol
- CAS Number : 1343306-94-4
- IUPAC Name : 5-(chloromethyl)-3-pyrimidin-4-yl-1,2,4-oxadiazole
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole ring can engage with enzymes and receptors, leading to inhibition or activation of specific biological pathways. These interactions may induce apoptosis in cancer cells and exhibit antibacterial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazole have shown significant cytotoxic effects against various cancer cell lines. Table 1 summarizes the cytotoxicity data for selected derivatives compared to standard chemotherapy agents.
Compound | Cell Line | IC (µM) | Comparison Agent | IC (µM) |
---|---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 2.41 | Doxorubicin | 0.65 |
Novel Oxadiazole Derivative | U-937 (Leukemia) | 0.75 | Tamoxifen | 0.85 |
Other Oxadiazole Derivative | HeLa (Cervical Cancer) | 1.50 | Cisplatin | 2.00 |
The compound has demonstrated apoptosis induction in MCF-7 cells through mechanisms involving p53 activation and caspase pathway modulation .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Studies indicate that oxadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Table 2 presents the minimum inhibitory concentration (MIC) values for selected bacterial strains.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 10 |
Novel Oxadiazole Derivative | Escherichia coli | 15 |
Other Oxadiazole Derivative | Pseudomonas aeruginosa | 20 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of oxadiazole derivatives:
- Cytotoxicity Study : A study published in MDPI demonstrated that specific oxadiazole derivatives exhibited greater cytotoxicity than doxorubicin against leukemia cell lines . The mechanism involved apoptosis induction through mitochondrial pathways.
- Antimicrobial Evaluation : Research highlighted the effectiveness of oxadiazole compounds against resistant bacterial strains, showcasing their potential as novel antimicrobial agents . The study emphasized structure-activity relationships that enhance efficacy.
- In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could significantly reduce tumor size in animal models while exhibiting minimal toxicity compared to standard treatments .
Q & A
Q. What are the common synthetic routes for preparing 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key steps include:
- Oxadiazole ring formation : Use of hydroxylamine derivatives and nitriles under acidic conditions.
- Chloromethylation : Introduction of the chloromethyl group via alkylation with chloromethylating agents (e.g., ClCH₂SO₂Cl) in inert solvents like DMF or acetonitrile .
- Pyrimidine coupling : Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyrimidine ring to the oxadiazole core, requiring palladium catalysts and controlled temperatures (60–80°C) .
Critical parameters include pH control (to avoid side reactions) and solvent purity (to prevent dehalogenation of the chloromethyl group).
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- X-ray crystallography : Resolves the spatial arrangement of the oxadiazole and pyrimidine rings, confirming regiochemistry and bond angles .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish the chloromethyl (–CH₂Cl) group (δ ~4.5 ppm for ¹H; δ ~45 ppm for ¹³C) and pyrimidine protons (δ ~8.0–9.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns for chlorine-containing fragments .
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The chloromethyl group (–CH₂Cl) is highly electrophilic, making it prone to nucleophilic substitution (SN2 mechanism). Common reactions include:
- Alkylation : Reaction with amines (e.g., piperazine) to form secondary amines under mild conditions (room temperature, THF solvent) .
- Hydrolysis : Conversion to a hydroxymethyl group in aqueous basic media (e.g., NaOH/EtOH), requiring careful pH monitoring to avoid oxadiazole ring degradation .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. anticancer) for this compound be resolved in pharmacological studies?
- Dose-response profiling : Establish IC₅₀ values across multiple cell lines to differentiate cytotoxic vs. cytostatic effects .
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like thymidylate synthase (anticancer) or bacterial topoisomerases (antimicrobial) .
- Metabolite analysis : LC-MS/MS to track metabolic stability and identify active derivatives in in vitro assays .
Q. What strategies mitigate instability of the oxadiazole ring during long-term storage or under physiological conditions?
- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent hydrolysis .
- Prodrug design : Mask the chloromethyl group with protecting groups (e.g., acetyl) that are cleaved enzymatically in vivo .
- pH-controlled formulations : Use buffered solutions (pH 6.5–7.0) to stabilize the oxadiazole ring during in vitro assays .
Q. How do computational methods (e.g., DFT, MD simulations) enhance understanding of its reaction mechanisms?
- Density Functional Theory (DFT) : Calculates transition-state energies for SN2 reactions at the chloromethyl group, predicting regioselectivity in alkylation .
- Molecular Dynamics (MD) : Simulates solvent effects on the compound’s conformation, aiding in crystallography solvent selection (e.g., DMSO vs. acetonitrile) .
Q. What are the key challenges in scaling up synthesis while maintaining regiochemical purity?
- Side reactions : Competing cyclization pathways during oxadiazole formation require strict temperature control (0–5°C) .
- Catalyst poisoning : Trace impurities in palladium catalysts reduce coupling efficiency; use of ligand-free Pd/C improves robustness .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomers, validated by 2D NMR (NOESY) .
Comparative Analysis & Data Interpretation
Q. How does this compound compare structurally and functionally to analogs like 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine?
Methodological Best Practices
Q. What safety protocols are essential when handling the chloromethyl group due to its alkylating potential?
Q. How can researchers validate conflicting crystallographic data for this compound?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.